molecular formula C17H17N3O3S3 B2813740 N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 876677-93-9

N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2813740
CAS RN: 876677-93-9
M. Wt: 407.52
InChI Key: OTKGJABLYPWTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, a thiophene ring, and a piperidine ring, all of which are common structures in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been found to participate in a variety of reactions, often involving the formation or breaking of the amide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of functional groups and the overall structure of the molecule .

Scientific Research Applications

  • Heterocyclic Synthesis : Research indicates that compounds with structures related to N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide are often synthesized for their potential applications in heterocyclic chemistry. These compounds serve as key intermediates in the synthesis of various heterocyclic derivatives, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting their versatility in medicinal chemistry and drug design (Mohareb et al., 2004).

  • Antimicrobial Activity : Another area of application for related compounds involves their evaluation for antimicrobial properties. Synthesized derivatives have been tested against various microbial strains, showing promising results against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the potential of such compounds in addressing antimicrobial resistance, a major global health challenge (Anuse et al., 2019).

  • Antitubercular Agents : The search for new chemotypes against Mycobacterium tuberculosis has led to the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones derivatives, demonstrating significant anti-mycobacterial activity. This research suggests that such compounds could be promising candidates in the development of new antitubercular agents, addressing the need for novel therapeutics against tuberculosis (Pancholia et al., 2016).

  • Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR studies on related compounds provide insights into the relationship between chemical structure and biological activity. These studies are crucial for the design of new compounds with optimized properties for specific applications, including antimicrobial and antitubercular activities (Al-Masoudi et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzothiazole and thiophene derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activity, optimization of its synthesis process, and investigation of its physical and chemical properties .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c21-16(19-17-18-13-4-1-2-5-14(13)25-17)12-7-9-20(10-8-12)26(22,23)15-6-3-11-24-15/h1-6,11-12H,7-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKGJABLYPWTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.